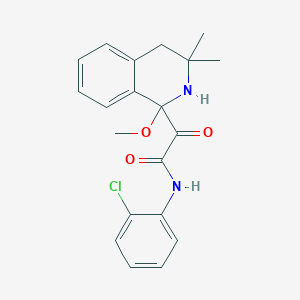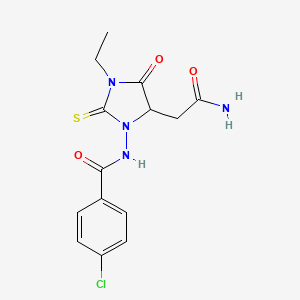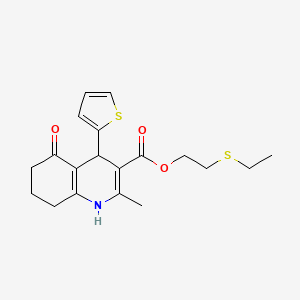![molecular formula C26H24N2O6 B11512633 3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine](/img/structure/B11512633.png)
3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine is a complex organic compound characterized by its unique structure, which includes multiple benzodioxole groups and a hexahydrooxazino benzoxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine typically involves multi-step organic reactions. The starting materials often include benzodioxole derivatives and appropriate amines or alcohols. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production. The purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Bis(1,3-benzodioxol-5-ylmethyl)dihydro-2(3H)-furanone
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Uniqueness
3,8-Bis(1,3-benzodioxol-5-ylmethyl)-2,3,4,7,8,9-hexahydro[1,3]oxazino[6,5-g][1,3]benzoxazine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H24N2O6 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,8-bis(1,3-benzodioxol-5-ylmethyl)-2,4,7,9-tetrahydro-[1,3]oxazino[6,5-g][1,3]benzoxazine |
InChI |
InChI=1S/C26H24N2O6/c1-3-21-25(33-15-31-21)5-17(1)9-27-11-19-7-24-20(8-23(19)29-13-27)12-28(14-30-24)10-18-2-4-22-26(6-18)34-16-32-22/h1-8H,9-16H2 |
InChI Key |
VKRBWDAVLBVKBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(CN(CO3)CC4=CC5=C(C=C4)OCO5)C=C2OCN1CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-6'H-spiro[cyclohexane-1,7'-[1,3]dioxolo[4,5-g]isoquinolin]-5'(8'H)-ylideneethanoate](/img/structure/B11512555.png)


![1,3-dimethyl-7-{2-[(2E)-piperidin-2-ylideneamino]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11512564.png)

![5-Cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioamide](/img/structure/B11512582.png)
![9-ethyl-8-(4-methoxybenzoyl)-4-methyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B11512591.png)
![N-[2-(Adamantan-1-YL)ethyl]-6-methoxynaphthalene-2-sulfonamide](/img/structure/B11512599.png)
![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B11512604.png)
![10-butyl-1-methoxy-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512607.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11512617.png)
![9-(4-methoxyphenyl)-2-(1-naphthyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B11512621.png)
![N-[3-cyano-4-(furan-2-yl)-6-phenylpyridin-2-yl]acetamide](/img/structure/B11512622.png)
